molecular formula C14H11ClN2O B1595176 5-(5-Chloro-1,3-benzoxazol-2-yl)-2-methylaniline CAS No. 292058-49-2

5-(5-Chloro-1,3-benzoxazol-2-yl)-2-methylaniline

Cat. No. B1595176
M. Wt: 258.7 g/mol
InChI Key: IXFNQNNCPOYVQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • 5-(5-Chloro-1,3-benzoxazol-2-yl)-2-methylaniline is a chemical compound with the following properties:

    • Linear Formula : C<sub>13</sub>H<sub>9</sub>ClN<sub>2</sub>O

    • Molecular Weight : 244.682 g/mol

    • CAS Number : 293737-77-6

    • It belongs to the class of azepines and small molecules.







  • Synthesis Analysis



    • The compound can be synthesized using appropriate synthetic routes, but specific details would require further literature review.





  • Molecular Structure Analysis



    • The molecule has a nitrogen atom bridging between the 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups.





  • Chemical Reactions Analysis



    • Information on specific chemical reactions involving this compound would need to be extracted from relevant research papers.





  • Physical And Chemical Properties Analysis



    • Physical Properties : These include solubility, melting point, boiling point, and density.

    • Chemical Properties : Reactivity, stability, and any specific functional groups.




  • Scientific Research Applications

    Synthesis and Antimicrobial Activities

    Research has been conducted on synthesizing novel derivatives of benzoxazole, such as 1,2,4-triazole and benzoxazolyl compounds, and evaluating their antimicrobial properties. These compounds have been found to possess significant activities against various microorganisms, indicating their potential use in developing new antimicrobial agents (Bektaş et al., 2007).

    Receptor Agonism

    Benzoxazole derivatives have been studied for their role as partial agonists at specific receptors, such as the 5-HT3 receptor in the gut. Certain derivatives, particularly those with a chloro substituent, have shown increased potency, suggesting their utility in treating conditions like irritable bowel syndrome without causing constipation (Sato et al., 1998).

    Phototransformation Studies

    Investigations into the phototransformation of benzotriazole derivatives under UV light have provided insights into their environmental behavior and degradation pathways. These studies are crucial for understanding the environmental impact of such compounds and their derivatives (Liu et al., 2021).

    Safety And Hazards



    • Safety data sheets (SDS) should be consulted for detailed safety information.

    • Potential hazards may include toxicity, flammability, and reactivity.




  • Future Directions



    • Further research is needed to explore potential applications, optimization of synthesis, and safety assessments.




    properties

    IUPAC Name

    5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H11ClN2O/c1-8-2-3-9(6-11(8)16)14-17-12-7-10(15)4-5-13(12)18-14/h2-7H,16H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IXFNQNNCPOYVQV-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H11ClN2O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60352259
    Record name 5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60352259
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    258.70 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    5-(5-Chloro-1,3-benzoxazol-2-yl)-2-methylaniline

    CAS RN

    292058-49-2
    Record name 5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60352259
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    5-(5-Chloro-1,3-benzoxazol-2-yl)-2-methylaniline
    Reactant of Route 2
    Reactant of Route 2
    5-(5-Chloro-1,3-benzoxazol-2-yl)-2-methylaniline
    Reactant of Route 3
    Reactant of Route 3
    5-(5-Chloro-1,3-benzoxazol-2-yl)-2-methylaniline
    Reactant of Route 4
    Reactant of Route 4
    5-(5-Chloro-1,3-benzoxazol-2-yl)-2-methylaniline
    Reactant of Route 5
    Reactant of Route 5
    5-(5-Chloro-1,3-benzoxazol-2-yl)-2-methylaniline
    Reactant of Route 6
    Reactant of Route 6
    5-(5-Chloro-1,3-benzoxazol-2-yl)-2-methylaniline

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.